molecular formula C25H34O4 B12880425 5-(13-(Furan-3-yl)-2,6,10-trimethyltrideca-6,10-dien-1-ylidene)-4-hydroxy-3-methylfuran-2(5H)-one

5-(13-(Furan-3-yl)-2,6,10-trimethyltrideca-6,10-dien-1-ylidene)-4-hydroxy-3-methylfuran-2(5H)-one

Katalognummer: B12880425
Molekulargewicht: 398.5 g/mol
InChI-Schlüssel: HPVSJNGZYYDDMU-JUKUUGAMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(13-(Furan-3-yl)-2,6,10-trimethyltrideca-6,10-dien-1-ylidene)-4-hydroxy-3-methylfuran-2(5H)-one is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(13-(Furan-3-yl)-2,6,10-trimethyltrideca-6,10-dien-1-ylidene)-4-hydroxy-3-methylfuran-2(5H)-one involves multiple steps, starting from commercially available furan derivatives. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Analyse Chemischer Reaktionen

Types of Reactions

5-(13-(Furan-3-yl)-2,6,10-trimethyltrideca-6,10-dien-1-ylidene)-4-hydroxy-3-methylfuran-2(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

5-(13-(Furan-3-yl)-2,6,10-trimethyltrideca-6,10-dien-1-ylidene)-4-hydroxy-3-methylfuran-2(5H)-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-(13-(Furan-3-yl)-2,6,10-trimethyltrideca-6,10-dien-1-ylidene)-4-hydroxy-3-methylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5-(13-(Furan-3-yl)-2,6,10-trimethyltrideca-6,10-dien-1-ylidene)-4-hydroxy-3-methylfuran-2(5H)-one include other furan derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C25H34O4

Molekulargewicht

398.5 g/mol

IUPAC-Name

(5E)-5-[(6E,10E)-13-(furan-3-yl)-2,6,10-trimethyltrideca-6,10-dienylidene]-4-hydroxy-3-methylfuran-2-one

InChI

InChI=1S/C25H34O4/c1-18(8-5-9-19(2)11-7-13-22-14-15-28-17-22)10-6-12-20(3)16-23-24(26)21(4)25(27)29-23/h8,11,14-17,20,26H,5-7,9-10,12-13H2,1-4H3/b18-8+,19-11+,23-16+

InChI-Schlüssel

HPVSJNGZYYDDMU-JUKUUGAMSA-N

Isomerische SMILES

CC1=C(/C(=C\C(C)CCC/C(=C/CC/C(=C/CCC2=COC=C2)/C)/C)/OC1=O)O

Kanonische SMILES

CC1=C(C(=CC(C)CCCC(=CCCC(=CCCC2=COC=C2)C)C)OC1=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.